Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate
Description
Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate is a heterocyclic compound featuring a benzoate ester core substituted at the 2-position with an amide-linked thiazole ring. The thiazole moiety is further functionalized at its 2-position with a pyrazinyl group. The following comparison is inferred from structurally analogous compounds documented in the literature.
Properties
IUPAC Name |
methyl 2-[(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-23-16(22)10-4-2-3-5-11(10)19-14(21)13-9-24-15(20-13)12-8-17-6-7-18-12/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEDPIUTCOFZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
The pyrazine moiety can be introduced through a nucleophilic substitution reaction, where a halogenated pyrazine reacts with the thiazole intermediate. The final step involves esterification to introduce the benzoate group, typically using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrazine ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate is a compound with diverse applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is investigated for its potential as an antimicrobial and antifungal agent.
- Medicine It is explored for its anti-inflammatory and antitumor properties.
- Industry It is utilized in developing new materials and chemical processes.
This compound exhibits a range of biological activities due to its thiazole core. Thiazole derivatives interact with biological targets, leading to changes in cellular processes, interference with biochemical pathways like the tricarboxylic acid cycle, and modulation of enzyme activities.
Antimicrobial Activity
The compound exhibits potent antimicrobial properties, effectively inhibiting the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication processes.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 5 |
| Staphylococcus aureus | 8 |
| Bacillus subtilis | 10 |
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation The thiazole ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction The nitro group on the pyrazine ring can be reduced to an amine. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
- Substitution Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position. Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The pyrazine moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial and antitumor effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Benzoate Esters ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)Piperazin-1-yl)Benzoate (C1–C7) share a benzoate ester backbone but differ in their heterocyclic systems. These analogs feature a quinoline core linked via a piperazine-carbonyl group, whereas the target compound employs a thiazole-pyrazine system connected via an amide bond.
Key Differences:
- Substituent Effects : Halogenated variants (e.g., C2: 4-Bromophenyl, C3: 4-Chlorophenyl) in demonstrate how electron-withdrawing groups modulate solubility and crystallinity. The pyrazine group in the target compound may introduce distinct electronic effects, such as increased polarity or hydrogen-bonding capacity.
- Synthesis : The analogs in were synthesized via crystallization in ethyl acetate, yielding yellow/white solids. Characterization relied on ¹H NMR and HRMS, methods likely applicable to the target compound .
Table 1: Structural Comparison with Quinoline-Based Analogs
| Compound | Core Structure | Key Substituents | Characterization Methods |
|---|---|---|---|
| Target Compound | Thiazole-pyrazine | Pyrazin-2-yl, benzoate ester | — |
| C1–C7 () | Quinoline-piperazine | Halogens, methoxy, CF₃ | ¹H NMR, HRMS |
Thiazole-Containing Benzoic Acid Derivatives ()
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8) shares a thiazole-benzoic acid scaffold but lacks the pyrazine and ester functionalities.
Key Differences:
- Functional Groups : The target compound’s methyl ester and amide groups may reduce acidity compared to the free carboxylic acid in , altering solubility and reactivity.
- Physical Properties : The benzoic acid derivative in has a melting point of 139.5–140°C . The esterification and pyrazine substitution in the target compound could lower its melting point due to reduced intermolecular hydrogen bonding.
Table 2: Physical Properties of Thiazole Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Purity |
|---|---|---|---|
| 2-(2-Methyl-thiazol-4-yl)benzoic acid () | C₁₁H₉NO₂S | 139.5–140 | 97% |
| Target Compound | C₁₆H₁₂N₄O₃S | — | — |
Thiazole-Containing Pesticides ()
Thiazopyr (Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate) exemplifies a pesticidal thiazole derivative.
Key Differences:
- Substituent Complexity : Thiazopyr’s polyfluorinated and branched alkyl groups enhance its pesticidal activity via increased membrane permeability. The target compound’s pyrazine and simpler ester may prioritize different interactions, such as enzyme inhibition or receptor binding.
- Applications : While thiazopyr is pesticidal, the target compound’s amide and aromatic systems align more closely with pharmacologically active scaffolds (e.g., kinase inhibitors) .
Biological Activity
Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate is a complex organic compound that belongs to the thiazole family, which is known for its diverse biological activities including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a pyrazine moiety and a benzoate ester group. Its chemical formula is with a molecular weight of approximately 340.4 g/mol. The presence of these heterocycles contributes to its biological efficacy.
Thiazole derivatives like this compound interact with various biological targets, leading to significant changes in cellular processes. They can interfere with critical biochemical pathways such as the tricarboxylic acid cycle and modulate enzyme activities, which is central to their pharmacological effects .
Antimicrobial Activity
This compound exhibits potent antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's minimum inhibitory concentrations (MICs) are notably low, indicating strong antimicrobial potential:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 5 |
| Staphylococcus aureus | 8 |
| Bacillus subtilis | 10 |
The mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication processes .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger. Inhibition zones observed in agar diffusion assays indicate significant antifungal properties:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 12 |
These results suggest that the compound may serve as a potential therapeutic agent in treating fungal infections .
Anti-inflammatory and Antitumor Properties
Research has also highlighted the anti-inflammatory effects of this compound. It has been shown to reduce inflammation markers in vitro, suggesting its utility in managing inflammatory diseases. Furthermore, preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 25 |
These findings warrant further investigation into its mechanisms and efficacy in vivo .
Study on Antibacterial Efficacy
A study conducted by Haroun et al. synthesized a series of thiazole derivatives, including this compound. The compounds were evaluated for their ability to inhibit DNA gyrase and topoisomerase IV in E. coli, revealing an IC50 value of 33 nM for one derivative, underscoring the potential of thiazole-based compounds as antibacterial agents .
Study on Antioxidant Activity
Another study explored the antioxidant properties of thiazole derivatives using DPPH radical scavenging assays. This compound exhibited significant scavenging activity, indicating its potential as an antioxidant agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the assembly of the pyrazine-thiazole core followed by coupling to the benzoate moiety. Key steps include:
- Thiazole Formation : Cyclocondensation of pyrazine-2-carboxamide derivatives with α-haloketones or thioureas under controlled temperatures (80–100°C) in polar aprotic solvents (e.g., DMF or DMSO) .
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole-carboxylic acid intermediate to the methyl 2-aminobenzoate. Optimize pH (6–7) and reaction time (12–24 hrs) to minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) improves purity (>95%) .
Basic: Which analytical techniques are essential for confirming the structural identity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of key functional groups (e.g., pyrazine C-H protons at δ 8.5–9.5 ppm, thiazole C-S-C coupling, and benzoate ester signals) .
- Mass Spectrometry (HRMS) : Exact mass analysis (ESI-TOF or MALDI) validates molecular ion peaks and fragments, ensuring no isotopic impurities .
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects trace byproducts .
Advanced: How can researchers resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin for anticancer assays) to reduce variability .
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life (via LC-MS/MS) to explain discrepancies between in vitro potency and in vivo efficacy .
- Dose-Response Validation : Perform redundant testing in orthogonal models (e.g., zebrafish vs. murine xenografts) to confirm activity thresholds and exclude false positives .
Advanced: What strategies are recommended for determining the crystal structure of this compound, and how does software like SHELX enhance refinement?
Methodological Answer:
- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/methanol) to grow single crystals. Monitor for birefringence under polarized light .
- X-Ray Diffraction : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. SHELXL refines positional and thermal parameters, while SHELXD resolves phase problems via dual-space algorithms .
- Validation : Check for residual electron density (≤0.5 eÅ) and R-factors (R1 < 5%) to ensure structural accuracy .
Advanced: How should researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Prioritize pyrazine-thiazole motifs for hydrogen bonding with kinase active sites .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., EGFR) on sensor chips to measure real-time binding kinetics (K, on/off rates) .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in suspected binding pockets to validate critical residues .
Safety: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coat) due to acute toxicity risks (Category 4 for oral/dermal exposure) .
- Storage : Store in airtight containers at 4°C, away from light and oxidizing agents. Monitor for moisture to prevent hydrolysis .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .
Advanced: How can computational methods aid in predicting the compound’s reactivity and stability under varying conditions?
Methodological Answer:
- DFT Calculations : Gaussian 09 models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., thiazole sulfur reactivity) .
- Degradation Studies : Simulate hydrolytic pathways (pH 1–13) using ACD/Labs Percepta to identify labile bonds (e.g., ester or amide cleavage) .
- QSPR Models : Correlate substituent effects (e.g., pyrazine methylation) with solubility/logP to guide derivatization .
Basic: What are the best practices for comparing the bioactivity of this compound with structurally analogous derivatives?
Methodological Answer:
- SAR Analysis : Systematically vary substituents (e.g., pyrazine → pyridine) and measure IC shifts in enzyme inhibition assays .
- Cluster Analysis : Use Cheminformatics tools (e.g., RDKit) to group derivatives by scaffold similarity and correlate with activity trends .
- Meta-Data Validation : Cross-reference PubChem BioAssay data to confirm reproducibility across independent studies .
Advanced: What experimental approaches can elucidate the metabolic fate of this compound in biological systems?
Methodological Answer:
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Identify Phase I metabolites (oxidations, hydrolyses) via UPLC-QTOF .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isozymes to assess drug-drug interaction risks .
- Stable Isotope Tracing : Synthesize C-labeled analogs to track metabolic pathways in vivo .
Advanced: How can researchers address challenges in scaling up synthesis without compromising yield or purity?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., thiazole cyclization) .
- DoE Optimization : Apply Design of Experiments (DoE) to multivariable parameters (temperature, stoichiometry) for robust process design .
- In-Line Analytics : Use PAT tools (FTIR, FBRM) for real-time monitoring of crystallization and particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
